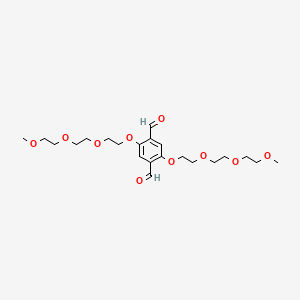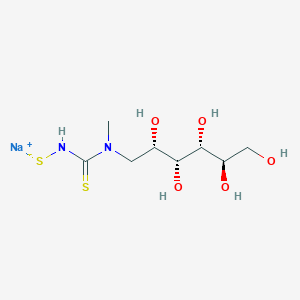
N-(Dithiocarbamoyl)-N-methyl-D-glucamine,sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is a chemical compound known for its unique properties and applications in various fields. This compound belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate functional group. Dithiocarbamates are widely used in agriculture, medicine, and industry due to their diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT typically involves the reaction of N-methyl-D-glucamine with carbon disulfide and sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired dithiocarbamate salt. The general reaction scheme is as follows:
N-methyl-D-glucamine+CS2+NaOH→N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT
Industrial Production Methods
In industrial settings, the production of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is carried out in large-scale reactors. The process involves the continuous addition of carbon disulfide and sodium hydroxide to a solution of N-methyl-D-glucamine, followed by purification steps to isolate the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol derivatives.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated dithiocarbamates.
Aplicaciones Científicas De Investigación
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the formulation of pesticides and fungicides due to its biocidal properties.
Mecanismo De Acción
The mechanism of action of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT involves the interaction of the dithiocarbamate group with metal ions and thiol-containing biomolecules. The compound can chelate metal ions, thereby inhibiting metalloenzymes and disrupting metal-dependent biological processes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium diethyldithiocarbamate
- Potassium dimethyldithiocarbamate
- Zinc dimethyldithiocarbamate
Uniqueness
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other dithiocarbamates, it exhibits enhanced solubility in water and a broader spectrum of biological activities, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H17N2NaO5S2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
sodium;1-methyl-1-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]-3-sulfidothiourea |
InChI |
InChI=1S/C8H17N2O5S2.Na/c1-10(8(16)9-17)2-4(12)6(14)7(15)5(13)3-11;/h4-7,11-15H,2-3H2,1H3,(H-,9,16,17);/q-1;+1/t4-,5+,6+,7+;/m0./s1 |
Clave InChI |
XUCFWEXYYSBCNA-LJTMIZJLSA-N |
SMILES isomérico |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)N[S-].[Na+] |
SMILES canónico |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)N[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


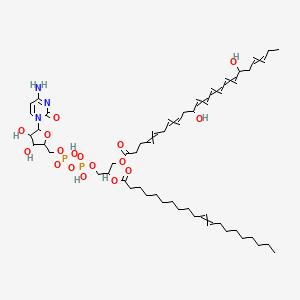
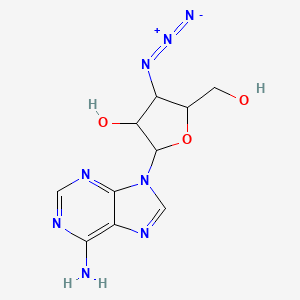
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
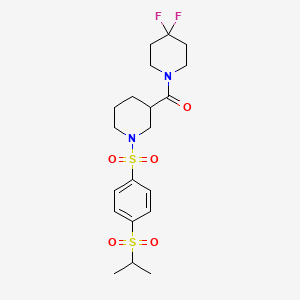
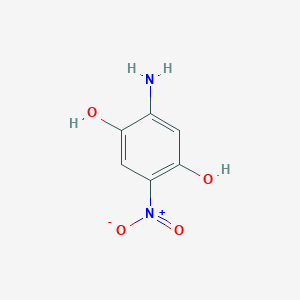
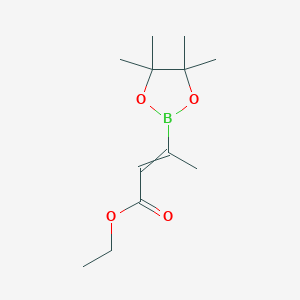
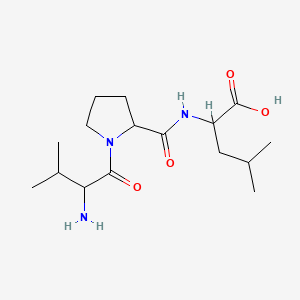
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
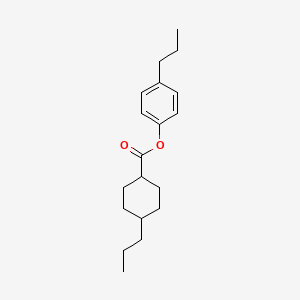

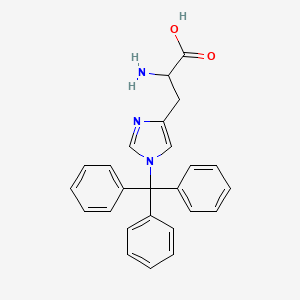
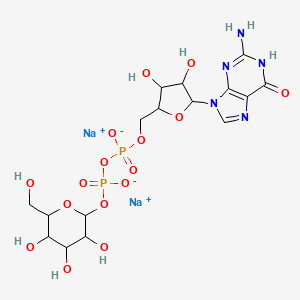
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
